

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroethoxymethyl)oxirane

Cat. No.: B3143980

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(2-Chloroethoxymethyl)oxirane**, a compound of interest for researchers, scientists, and professionals in drug development and materials science. While direct experimental data for this specific molecule is not readily available in public literature, this guide extrapolates its chemical properties, synthesis, and potential applications based on the well-established chemistry of analogous oxirane derivatives.

Chemical Identity and Properties

2-(2-Chloroethoxymethyl)oxirane, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring an oxirane (epoxide) ring and a chloroethoxy functional group. The presence of the strained epoxide ring makes it a reactive intermediate, susceptible to ring-opening reactions with a variety of nucleophiles.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of **2-(2-Chloroethoxymethyl)oxirane**, estimated from data for structurally similar compounds such as 2-(ethoxymethyl)oxirane and 2-(chloromethyl)oxirane (epichlorohydrin)[1][2][3][4][5][6].

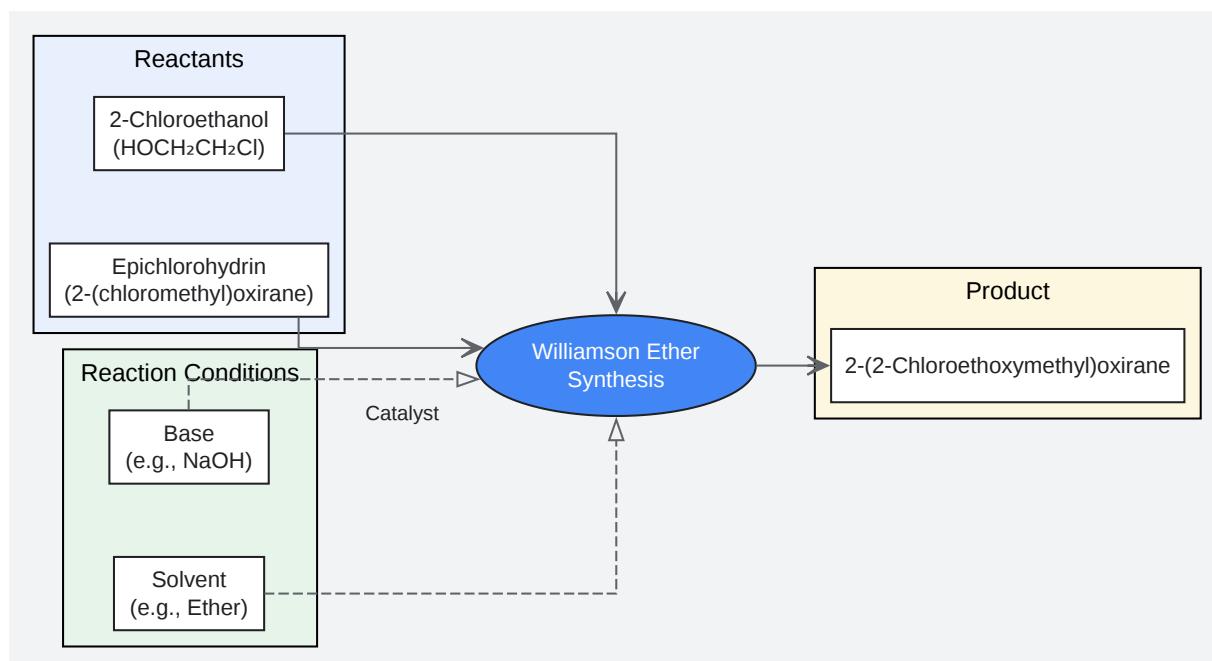
Property	Predicted Value	Unit	Notes
Molecular Formula	C ₅ H ₉ ClO ₂	-	-
Molecular Weight	136.58	g/mol	-
Appearance	Colorless liquid	-	Predicted based on similar small oxirane derivatives.
Boiling Point	~150-170	°C	Estimated based on the boiling points of related glycidyl ethers, likely requiring vacuum distillation to prevent decomposition.
Density	~1.1-1.2	g/cm ³	Estimated based on the density of similar chlorinated ethers.
Solubility	Moderately soluble in water, soluble in most organic solvents.	-	The ether linkage and chloro group will influence water solubility.
CAS Number	Not assigned	-	As of the latest search, a specific CAS number for this compound has not been identified.

Synthesis of 2-(2-Chloroethoxymethyl)oxirane

A plausible and well-documented synthetic route to **2-(2-Chloroethoxymethyl)oxirane** involves the Williamson ether synthesis, reacting epichlorohydrin with 2-chloroethanol in the presence of a base^{[7][8]}. This method is a standard procedure for the preparation of glycidyl ethers^[9].

Experimental Protocol: Synthesis of **2-(2-Chloroethoxymethyl)oxirane**

Materials:


- 2-Chloroethanol[10][11][12]
- Epichlorohydrin (2-(chloromethyl)oxirane)[1][4]
- Sodium hydroxide (or other suitable base)
- Anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran)
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate

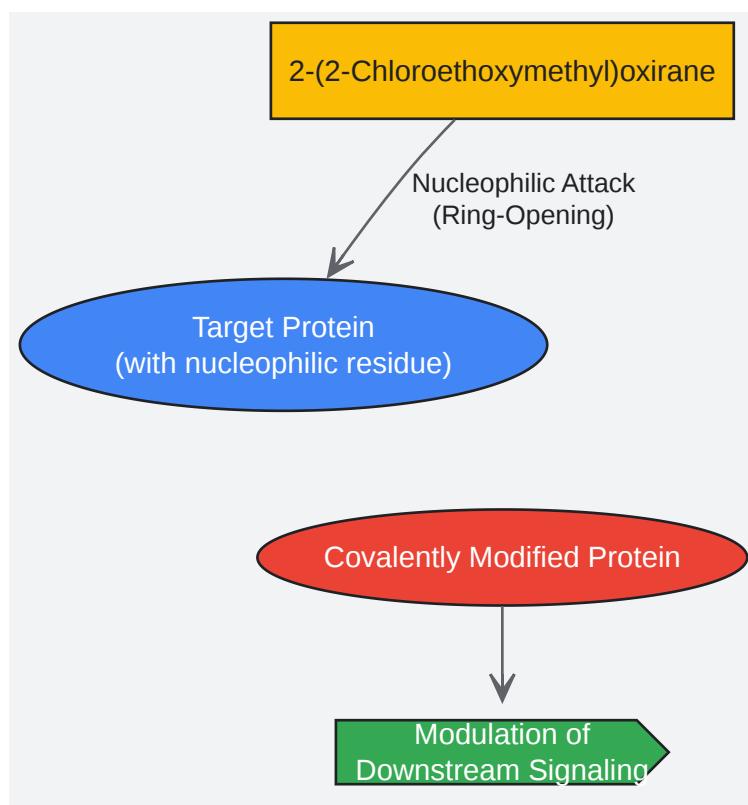
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroethanol in an excess of the chosen anhydrous solvent.
- Base Addition: Slowly add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.
- Epichlorohydrin Addition: Once the base has been added, add epichlorohydrin dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to prevent an excessive temperature increase.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated salt (e.g., sodium chloride).

- Extraction: Transfer the filtrate to a separatory funnel and wash it with deionized water to remove any remaining base and salt. Extract the aqueous layer with the organic solvent to recover any dissolved product.
- Drying and Solvent Removal: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to obtain **2-(2-Chloroethoxymethyl)oxirane**.

Reaction Pathway Diagram:

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **2-(2-Chloroethoxymethyl)oxirane**.

Reactivity and Potential Applications

The reactivity of **2-(2-Chloroethoxymethyl)oxirane** is dominated by the electrophilic nature of the oxirane ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to ring-opening. This reactivity makes it a valuable building block in organic synthesis.

Signaling Pathway Interaction (Hypothetical):

In a biological context, electrophilic compounds like epoxides can interact with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This can lead to covalent modification and modulation of protein function. A hypothetical signaling pathway interaction is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical interaction with a target protein.

Potential Applications:

- **Drug Development:** As a bifunctional molecule, it can be used as a linker to conjugate different molecular entities or as a reactive probe to identify and study the function of specific proteins.

- **Polymer Chemistry:** The epoxide group can participate in ring-opening polymerization to form polyethers. The chloroethyl group can be further functionalized to introduce specific properties to the polymer.
- **Crosslinking Agent:** The ability of the epoxide to react with various functional groups makes it a potential crosslinking agent for polymers, enhancing their mechanical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-(2-Chloroethoxymethyl)oxirane** is not available, its handling should be guided by the safety precautions for similar reactive epoxides and chlorinated hydrocarbons[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#).

General Safety Precautions:

- **Engineering Controls:** Work in a well-ventilated fume hood to minimize inhalation exposure.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (Predicted):

Based on analogous compounds, **2-(2-Chloroethoxymethyl)oxirane** is predicted to be:

- A skin and eye irritant.
- Harmful if swallowed or inhaled.
- A potential sensitizer.

Conclusion

2-(2-Chloroethoxymethyl)oxirane is a promising but currently under-documented chemical entity. Based on the established chemistry of related compounds, it is predicted to be a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical research. The synthetic route via the Williamson ether synthesis of epichlorohydrin and 2-chloroethanol provides a clear path for its preparation. Due to its predicted reactivity and potential hazards, appropriate safety measures must be strictly followed during its synthesis and handling. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Oxirane, (ethoxymethyl)- (CAS 4016-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 5. 2-(ETHOXYMETHYL)OXIRANE | CAS [matrix-fine-chemicals.com]
- 6. 2-(ethoxymethyl)oxirane [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. 2-[(2-ethoxyphenoxy)methyl]oxirane synthesis - chemicalbook [chemicalbook.com]
- 9. sacheminc.com [sacheminc.com]
- 10. chemcess.com [chemcess.com]
- 11. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 12. 2-Chloroethanol | C1CH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Page loading... [wap.guidechem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. docs.micro-measurements.com [docs.micro-measurements.com]
- 19. nj.gov [nj.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3143980#what-is-2-2-chloroethoxymethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com